(S)-(-)-Citronellic acid
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Overview
Description
(S)-(-)-Citronellic acid is a chiral organic compound that belongs to the family of monoterpenoid carboxylic acids. It is derived from citronellal, a naturally occurring compound found in the essential oils of various plants, such as citronella and lemongrass. The compound is known for its lemon-like fragrance and is used in the synthesis of various chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(-)-Citronellic acid can be synthesized through several methods, including:
Oxidation of Citronellal: One common method involves the oxidation of citronellal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and yields this compound as the primary product.
Hydrolysis of Citronellal Cyanohydrin: Another method involves the hydrolysis of citronellal cyanohydrin in the presence of a strong acid, such as hydrochloric acid, to produce this compound.
Biocatalytic Methods: Enzymatic oxidation of citronellal using specific oxidoreductases can also yield this compound with high enantioselectivity.
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxidation of citronellal using environmentally friendly oxidizing agents and catalysts. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-Citronellic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce more complex carboxylic acids or ketones.
Reduction: Reduction of this compound can yield citronellol, a valuable fragrance compound.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters, which are used in perfumes and flavorings.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products
Citronellol: Obtained through reduction.
Esters: Formed through esterification with various alcohols.
Scientific Research Applications
(S)-(-)-Citronellic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and insect-repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances, flavorings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(-)-Citronellic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
Citronellal: The precursor to (S)-(-)-Citronellic acid, known for its strong lemon-like odor.
Citronellol: A reduction product of this compound, used in fragrances and insect repellents.
Geraniol: Another monoterpenoid alcohol with similar applications in fragrances and flavorings.
Uniqueness
This compound is unique due to its chiral nature and specific chemical properties, which make it valuable in the synthesis of enantiomerically pure compounds. Its distinct lemon-like fragrance also sets it apart from other similar compounds.
Properties
IUPAC Name |
(3S)-3,7-dimethyloct-6-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWSUKYXUMVMGX-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2111-53-7 |
Source
|
Record name | (S)-(-)-Citronellic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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